![molecular formula C24H34O2 B3125808 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol CAS No. 329735-68-4](/img/structure/B3125808.png)
5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol
Overview
Description
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is a biphenyl chiral ligand . It has the empirical formula C24H34O2 and a molecular weight of 354.53 . The compound is solid in form .
Synthesis Analysis
The reaction of racemic 5,5’,6,6’-tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol (biphenolate-H2) with 4 mol equiv. of nBuLi yields [ (μ3,μ3-biphenolate)2Li4 (nBuLi)4] (1) in high yield .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cc1cc (c (O)c (c1C)-c2c (C)c (C)cc (c2O)C (C) (C)C)C (C) (C)C
. The InChI representation is 1S/C24H34O2/c1-13-11-17 (23 (5,6)7)21 (25)19 (15 (13)3)20-16 (4)14 (2)12-18 (22 (20)26)24 (8,9)10/h11-12,25-26H,1-10H3
.
Chemical Reactions Analysis
This compound is used to prepare mono- and bidentate phosphites which are applicable as catalysts in the hydroformylation of allyl cyanide, heterocyclic olefins, and asymmetric hydrogenation of dimethyl itaconate .
Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point of 164-169 °C . It has an optical activity of [α]20/D -83±3°, c = 0.4 in THF .
Scientific Research Applications
Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination
This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination . Hydroamination is a process that involves the addition of an N-H bond across a carbon-carbon multiple bond. This reaction is significant in the synthesis of amines, which are key building blocks in the production of pharmaceuticals and fine chemicals .
Preparation of Sulfonate Phenol Ligands
The compound is used as a reactant in the preparation of sulfonate phenol ligands via sulfonylation . These ligands are often used in metal-catalyzed reactions, including cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules .
Catalyst for Asymmetric Olefin Hydroamination/Cyclization Reactions
It is used to prepare catalysts for asymmetric olefin hydroamination/cyclization reactions . These reactions are important in the synthesis of nitrogen-containing organic compounds, including natural products and pharmaceuticals .
Single Site Catalyst Precursors
The compound is used to prepare single site catalyst precursors for catalysis of ring-opening reactions . Ring-opening reactions are crucial in polymer chemistry, as they allow for the synthesis of a wide range of polymers with diverse properties .
Preparation of Mono- and Bidentate Phosphites
“(S)-5,5′,6,6′-Tetramethyl-3,3′-di- tert -butyl-1,1′-biphenyl-2,2′-diol”, a variant of the compound, is used to prepare mono- and bidentate phosphites . These phosphites can be applied as catalysts in the hydroformylation of allyl cyanide and heterocyclic olefins, as well as in the asymmetric hydrogenation of dimethyl itaconate .
Biphen-Mo Complex Catalyst
The compound is used to prepare a Biphen-Mo complex, which is used for the catalysis of enantioselective ring-closing metathesis . This reaction is a powerful tool in organic synthesis for the formation of cyclic compounds .
Safety and Hazards
properties
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVBVMYPLMIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942783 | |
Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol | |
CAS RN |
205927-03-3 | |
Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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